加贝沙星
描述
Synthesis Analysis
Gabexate mesylate synthesis has seen improvements to increase yield and simplify production processes. An enhanced synthesis route of Gabexate mesylate involves reacting 6-Aminohexanoic acid hydrochloride with aminonitrile to produce an intermediate, which is then reacted with ethyl hydroxybenzoate in the presence of DCC and DMAP, achieving a yield of 43.1% with 99.2% content (W. Rui, 2011). Another process starts from caprolactam, hydrolyzed to give 6-aminohexanoic acid, followed by several steps including esterification and acidification, leading to an overall product yield of 65% (Yao Jin-feng et al., 2010).
Molecular Structure Analysis
The molecular structure of Gabexate mesylate plays a crucial role in its interaction with proteases. Although specific studies on its molecular structure analysis were not identified in this search, the efficacy of Gabexate in inhibiting protease activity suggests a structure adept at binding to the active sites of serine proteases, thereby preventing substrate access. The structure includes ester bonds, which are susceptible to hydrolysis, influencing its stability and activity.
Chemical Reactions and Properties
Gabexate mesylate's chemical reactivity, particularly its susceptibility to hydrolysis due to ester bonds in its structure, affects its stability. Generic versions of Gabexate containing mannitol as an additive showed a higher content of hydrolysate impurity, suggesting altered crystal structure and reduced stability (M. Sakurai et al., 2010).
Physical Properties Analysis
The stability of Gabexate mesylate is influenced by its physical properties, including its crystal structure. The presence of additives like mannitol can further impact its physical stability, potentially leading to increased hydrolysate content and altered pharmacokinetic properties.
Chemical Properties Analysis
Gabexate's chemical properties, particularly its role as a protease inhibitor, extend beyond its clinical use to impact various biochemical pathways. For example, its ability to inhibit human mast cell tryptase suggests potential anti-inflammatory effects beyond its primary antiprotease activity (F. Erba et al., 2001).
科学研究应用
抑制肥大细胞促胰蛋白酶
加贝沙星甲磺酸盐因其对肥大细胞促胰蛋白酶的抑制作用而闻名。这种抑制作用可能有助于预防皮肤和粘膜的炎症、糜烂和溃疡。加贝沙星甲磺酸盐与人和牛促胰蛋白酶的结合已被分析,表明它在减轻炎症反应中的作用 (Erba 等人,2001)。
调控一氧化氮的产生
加贝沙星甲磺酸盐可以调节人血小板中的 L-精氨酸转运和一氧化氮 (NO) 的产生。这种调节包括抑制 L-精氨酸摄取、减少一氧化氮合成和影响组成型一氧化氮合酶活性 (Leoncini 等人,2002)。
预防脊髓损伤
加贝沙星甲磺酸盐因其在预防创伤后脊髓损伤中的作用而受到研究。它似乎不是通过抑制凝血,而是通过抑制白细胞的活化来实现这一目标,而白细胞在创伤后脊髓损伤的发展中起着关键作用 (Taoka 等人,1997)。
抑制肿瘤坏死因子-α的产生
加贝沙星甲磺酸盐抑制人单核细胞中肿瘤坏死因子-α (TNF-α) 的产生。这种抑制作用涉及靶向核因子-κB (NF-κB) 和激活蛋白-1 (AP-1) 通路,这些通路在炎症和败血症相关疾病中起着至关重要的作用 (Yuksel 等人,2003)。
在治疗急性胰腺炎中的作用
加贝沙星甲磺酸盐在各种研究中被评估用于治疗急性胰腺炎和预防与内窥镜手术相关的胰腺损伤。它已被证明可有效减少坏死性急性胰腺炎的早期并发症 (Pederzoli 等人,1993)。
对流感性肺炎的影响
对加贝沙星甲磺酸盐的研究还表明它在治疗小鼠流感性肺炎中的潜力。它似乎调节炎性细胞因子/趋化因子反应,对流感性肺炎产生有益影响 (Kosai 等人,2008)。
安全和危害
未来方向
属性
IUPAC Name |
ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18/h7-10H,2-6,11H2,1H3,(H4,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGYIDJEEQRWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56974-61-9 (monomethanesulfonate) | |
Record name | Gabexate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048566 | |
Record name | Gabexate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Gabexate inhibits kallikrein, plasmin, and thrombin by binding to their active sites. The inhibition of these components of the coagulation cascade ultimately prevents the formation of fibrin which must be present and polymerized to form a clot. Gabexate decreases the production of inflammatory cytokines by attenuating NFkappaB and c-Jun N-terminal kinase (JNK) pathway activity. The exact mechanism for this is unknown but it is thought that gabexate prevents the proteolyytic destruction of IkappaB which deactivates NFkappaB and interferes with activator protein 1 binding to DNA. | |
Record name | Gabexate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12831 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Gabexate | |
CAS RN |
39492-01-8 | |
Record name | Gabexate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39492-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gabexate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gabexate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12831 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gabexate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GABEXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V7M9137X9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。